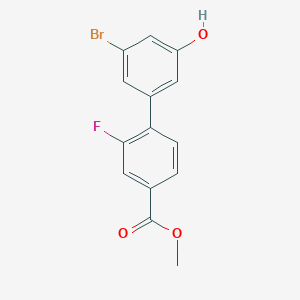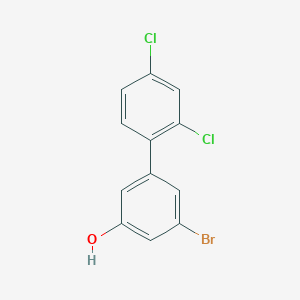
3-Bromo-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% (3-B5FMPP) is an organic compound that has been widely used in scientific research for its various applications and advantages for lab experiments. This compound is a white powder that has a melting point of 175-176°C and a boiling point of 290-292°C. It is soluble in ethanol, methanol, and water, and is insoluble in chloroform and ether. 3-B5FMPP is a brominated phenol, which is a type of aromatic compound that is commonly used in scientific research.
Scientific Research Applications
3-Bromo-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% has been used in various scientific research applications, such as organic synthesis, polymer synthesis, and drug synthesis. It has been used as a reagent in the synthesis of various organic compounds, such as esters, amides, and nitriles. It has also been used as a catalyst in the synthesis of polymers, such as polyesters, polyamides, and polyurethanes. In addition, it has been used as a reagent in the synthesis of various drugs, such as anticonvulsants, antibiotics, and anti-inflammatory agents.
Mechanism of Action
3-Bromo-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% has been found to act as an inhibitor of enzymes involved in the synthesis of certain proteins, such as cyclooxygenase, lipoxygenase, and cytochrome P450. It has also been found to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Furthermore, it has been found to act as an inhibitor of the enzyme dihydrofolate reductase, which is involved in the synthesis of nucleic acids.
Biochemical and Physiological Effects
3-Bromo-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% has been found to have various biochemical and physiological effects. It has been found to inhibit the synthesis of certain proteins, such as cyclooxygenase, lipoxygenase, and cytochrome P450. It has also been found to inhibit the breakdown of the neurotransmitter acetylcholine, which can lead to increased levels of this neurotransmitter in the brain. Furthermore, it has been found to inhibit the synthesis of nucleic acids, which can lead to decreased levels of DNA and RNA in cells.
Advantages and Limitations for Lab Experiments
The use of 3-Bromo-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% in lab experiments has several advantages. It is a stable compound that is easy to handle and store. It is also soluble in various solvents, such as ethanol, methanol, and water, which makes it easy to use in a variety of experiments. Furthermore, it is relatively inexpensive, which makes it an attractive option for researchers on a budget.
However, there are also some limitations to the use of 3-Bromo-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% in lab experiments. It is a relatively toxic compound, and should be handled with care. In addition, it is not very soluble in organic solvents, such as chloroform and ether, which can limit its use in certain experiments.
Future Directions
The use of 3-Bromo-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% in scientific research is likely to continue to increase in the future. It has been found to have various biochemical and physiological effects, which makes it a useful tool for researchers studying the effects of drugs on the body. In addition, it is relatively inexpensive and easy to handle, which makes it an attractive option for researchers on a budget. Furthermore, its use in organic synthesis, polymer synthesis, and drug synthesis is likely to continue to increase in the future. Finally, its use in the synthesis of various drugs, such as anticonvulsants, antibiotics, and anti-inflammatory agents, is likely to increase in the future as researchers continue to explore new treatments for various diseases.
Synthesis Methods
3-Bromo-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% can be synthesized through a two-step process. The first step involves the reaction of 5-methoxycarbonylphenyl bromide with 3-fluorophenol in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces 3-bromo-5-(3-fluoro-5-methoxycarbonylphenyl)phenol. The second step involves the purification of the compound through recrystallization.
properties
IUPAC Name |
methyl 3-(3-bromo-5-hydroxyphenyl)-5-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO3/c1-19-14(18)10-2-8(4-12(16)5-10)9-3-11(15)7-13(17)6-9/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCRUKGMUQHQNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC(=CC(=C2)Br)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686461 |
Source


|
| Record name | Methyl 3'-bromo-5-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261930-24-8 |
Source


|
| Record name | Methyl 3'-bromo-5-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

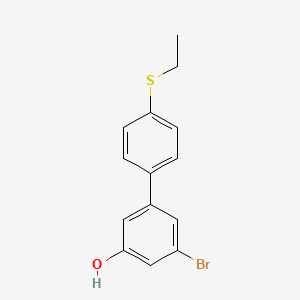

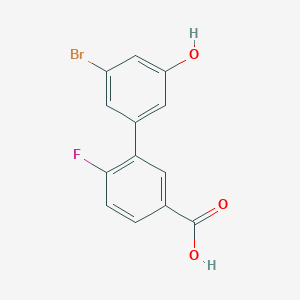
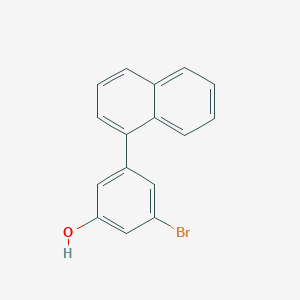
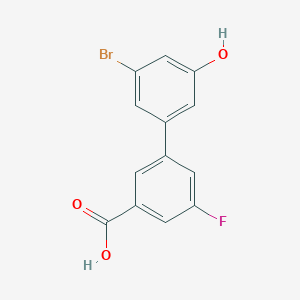
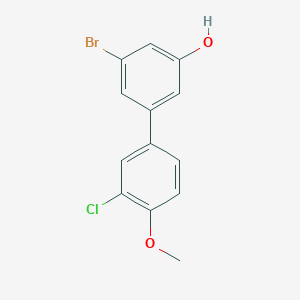
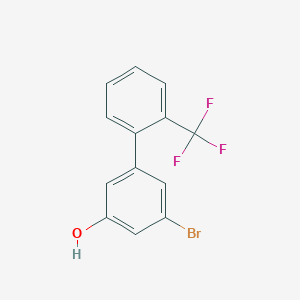
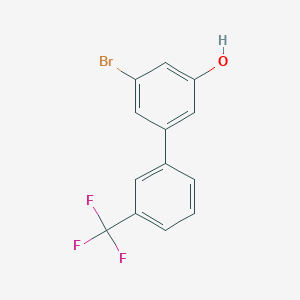
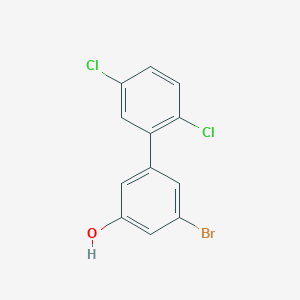

![3-Bromo-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383552.png)
